Nbd-céramide

Vue d'ensemble

Description

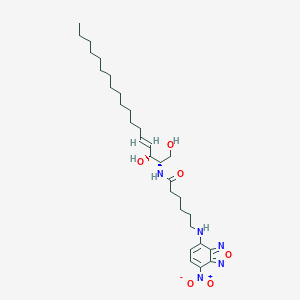

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino-hexanoyl-sphingosine, commonly known as Nbd-ceramide, is a fluorescently labeled sphingolipid. It is widely used as a probe for studying lipid trafficking and metabolism in living cells. This compound is particularly useful for visualizing the Golgi apparatus and tracing lipid metabolism due to its fluorescent properties .

Applications De Recherche Scientifique

Cellular Trafficking Studies

Nbd-ceramide is primarily used as a tracer to investigate lipid trafficking within cells. Its fluorescent properties allow researchers to visualize and quantify the movement of ceramides and their metabolites in real-time.

- Golgi Complex Accumulation : Research has demonstrated that acetyl-C16-ceramide-NBD preferentially accumulates in the Golgi complex without cytotoxic effects. This accumulation is facilitated through specific ceramide transport proteins, highlighting its potential for studying Golgi-related processes .

- Measurement of Enzyme Activity : A study utilized NBD-C6-ceramide to measure the activities of key Golgi enzymes involved in sphingolipid metabolism, such as sphingomyelin synthase and glucosylceramide synthase. By quantifying the conversion of NBD-C6-ceramide into various metabolites, researchers were able to assess enzyme activity effectively .

Sphingolipid Metabolism Analysis

Nbd-ceramide serves as an essential tool for analyzing sphingolipid metabolism pathways. Its incorporation into various lipid species allows for detailed studies on the dynamics of ceramide conversion.

- Quantitative Analysis : A comprehensive HPLC method was developed to simultaneously measure key nodes of ceramide metabolism using NBD-C6-ceramide. This method enabled the quantification of sphingomyelin, glucosylceramide, and ceramide 1-phosphate, providing insights into metabolic fluxes within cells .

- Inhibition Studies : The use of NBD-C6-ceramide has also facilitated studies on the inhibition of sphingolipid synthesis. For instance, it was employed to determine the IC50 values of different glucosylceramide synthase inhibitors, contributing to a better understanding of therapeutic targets in lipid metabolism disorders .

Interaction Studies

Nbd-ceramide's fluorescent labeling allows for the investigation of interactions between ceramides and proteins or other biomolecules.

- Binding Affinity Assessments : Studies have shown that NBD-labeled ceramides can effectively bind to proteins such as tear lipocalin. This binding can be quantified using fluorescence techniques, providing valuable data on lipid-protein interactions that are crucial for understanding cellular functions .

Case Studies and Experimental Findings

The following table summarizes key experimental findings related to the applications of Nbd-ceramide:

Mécanisme D'action

Target of Action

Nbd-Ceramide, also known as C6-Nbd-Ceramide, primarily targets ceramide-associated proteins . These include Protein Kinase C (PKC) , ceramide-activated protein phosphatases , and ceramide-activated protein kinases . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

Nbd-Ceramide mimics the endogenous ceramide and interacts with its targets . It binds to ceramide-associated proteins, influencing their activity and thereby modulating the cellular processes they control . For instance, it can inhibit PKC, a protein involved in regulating cell growth and death .

Biochemical Pathways

Nbd-Ceramide affects several biochemical pathways. It is involved in the sphingolipid metabolism pathway , where it can be metabolized into fluorescent sphingomyelin and glucosylceramide . This process is essential for the study of sphingolipid transport and metabolic mechanisms . Moreover, Nbd-Ceramide can influence the ceramide signaling pathway , impacting cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that nbd-ceramide can permeate the cell membrane , suggesting it has good bioavailability. It can be metabolized into fluorescent sphingomyelin and glucosylceramide , indicating its involvement in metabolic processes.

Result of Action

The action of Nbd-Ceramide at the molecular and cellular levels results in several effects. It can induce changes in cell growth, differentiation, and apoptosis through its interaction with ceramide-associated proteins . Furthermore, it can influence the morphology of the Golgi apparatus in living cells, providing a tool for observing changes in the Golgi apparatus .

Analyse Biochimique

Biochemical Properties

Nbd-ceramide interacts with several enzymes, proteins, and other biomolecules. It is used to study sphingolipid transport and metabolism mechanisms . The ceramide transport protein CERT mediates the ER-to-Golgi transport of ceramide at an ER-distal Golgi membrane contact zone .

Cellular Effects

Nbd-ceramide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in certain cell types .

Molecular Mechanism

Nbd-ceramide exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, the ceramide transport protein CERT mediates the ER-to-Golgi transport of ceramide .

Temporal Effects in Laboratory Settings

The effects of Nbd-ceramide change over time in laboratory settings. It has been shown that the fluorescent dihydroceramides or ceramides formed in the reaction may be detected and quantified using either TLC or HPLC .

Dosage Effects in Animal Models

The effects of Nbd-ceramide vary with different dosages in animal models. For instance, it has been shown to decrease tumor growth and metastasis in the lungs without side effects in xenograft models .

Metabolic Pathways

Nbd-ceramide is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is newly synthesized in the endoplasmic reticulum (ER) and converted to sphingomyelin in the trans-Golgi regions .

Transport and Distribution

Nbd-ceramide is transported and distributed within cells and tissues. It interacts with transporters and binding proteins and can affect its localization or accumulation . For example, the ceramide transport protein CERT mediates the ER-to-Golgi transport of ceramide .

Subcellular Localization

Nbd-ceramide is localized in various subcellular compartments. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it is used as a selective stain for the Golgi apparatus in live and fixed cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nbd-ceramide is synthesized by attaching a fluorescent N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl) group to a ceramide molecule. The synthesis typically involves the following steps:

Preparation of N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amine: This is achieved by nitration of benzoxadiazole followed by reduction.

Coupling with Hexanoyl-sphingosine: The N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amine is then coupled with hexanoyl-sphingosine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of Nbd-ceramide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration and Reduction: Large-scale nitration and reduction of benzoxadiazole.

Automated Coupling: Automated coupling processes using industrial reactors to ensure consistency and purity.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Nbd-ceramide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Substitution: The nitro group can be substituted with other functional groups.

Hydrolysis: The amide bond in the ceramide can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used.

Major Products

Amine Derivatives: Reduction of the nitro group yields amine derivatives.

Substituted Derivatives: Substitution reactions yield various functionalized derivatives.

Hydrolyzed Products: Hydrolysis yields sphingosine and fatty acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

BODIPY-labeled Ceramide: Another fluorescently labeled ceramide with different spectroscopic properties.

Fluorescein-labeled Ceramide: A ceramide labeled with fluorescein for different fluorescence characteristics.

Uniqueness

Nbd-ceramide is unique due to its specific fluorescent properties, which make it particularly suitable for visualizing the Golgi apparatus and studying lipid metabolism. Its higher rates of transfer through aqueous phases compared to other fluorescently labeled ceramides make it a preferred choice for certain applications .

Activité Biologique

Nbd-ceramide, a fluorescent ceramide derivative, has garnered significant attention in recent research due to its unique properties and biological activities. This article explores the biological activity of Nbd-ceramide, focusing on its cellular functions, metabolic pathways, and potential therapeutic applications.

Overview of Nbd-ceramide

Nbd-ceramide is a ceramide analog labeled with a nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore. This modification allows for enhanced visualization and tracking of ceramide within biological systems. Ceramides are sphingolipids that play critical roles in cell signaling, apoptosis, and membrane structure.

Biological Functions

-

Cellular Signaling :

- Nbd-ceramide is involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. It acts as a second messenger in response to stress signals, influencing cellular responses to environmental changes.

- Membrane Dynamics :

- Metabolic Pathways :

Table 1: Summary of Key Studies on Nbd-Ceramide

Case Study: Golgi Complex Localization

In a study investigating the trafficking of acetyl-C16-Nbd-ceramide, researchers demonstrated that this compound preferentially accumulates in the Golgi complex. The study utilized fluorescence microscopy to visualize the localization of Nbd-ceramide in live cells over 24 hours, confirming its stability and non-cytotoxic nature . This property makes it an excellent tool for studying lipid dynamics during cellular processes such as mitosis.

Case Study: Ceramide Synthase Activity Assay

Another significant advancement was made in developing a reliable assay for measuring ceramide synthase activity using Nbd-sphinganine. This method allows researchers to analyze CerS activity with minimal protein amounts and without radioactive substrates, making it more accessible for routine assays . The assay's effectiveness was validated by comparing it with traditional methods, showcasing its potential for high-throughput screening.

Potential Therapeutic Applications

The unique properties of Nbd-ceramide position it as a valuable tool in therapeutic research:

- Cancer Therapy : Given its role in apoptosis signaling, Nbd-ceramide could be explored as a potential therapeutic agent in cancer treatments by promoting programmed cell death in malignant cells.

- Neurodegenerative Diseases : Research indicates that ceramides are involved in neurodegeneration processes. The use of Nbd-ceramide may help elucidate the mechanisms underlying these diseases and identify novel therapeutic targets.

- Inflammation and Metabolism : Understanding how Nbd-ceramide influences inflammatory responses could lead to new strategies for managing metabolic disorders linked to dysregulated sphingolipid metabolism.

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIRBXILQRLFIK-VPZZKNKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334180 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94885-02-6 | |

| Record name | N-(Nbd-aminohexanoyl)-D-erythro-sphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(NBD-AMINOHEXANOYL)-D-ERYTHRO-SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39ZCU6EB2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NBD-ceramide is readily incorporated into cells by insertion into the plasma membrane. [, , ] Due to its fluorescent properties, it acts as a vital stain, allowing researchers to visualize its intracellular journey. [, ] Once inside the cell, NBD-ceramide is metabolized primarily in the Golgi apparatus into fluorescent sphingomyelin and glucosylceramide. [, , , , ] These metabolites continue to be tracked as they traffic to the plasma membrane, providing insights into sphingolipid synthesis and transport pathways. [, ]

ANone: While this specific information is not detailed in the provided abstracts, NBD-ceramide's structure consists of a sphingosine backbone linked to a fatty acid via an amide bond. The NBD fluorophore is attached to the fatty acid chain. Researchers can find detailed spectroscopic data and characterization information from chemical suppliers or in publications focusing on the synthesis and characterization of NBD-ceramide.

A: NBD-ceramide is compatible with various cell types, including fibroblasts, epithelial cells, and hepatocytes. [, , , , ] Its stability in different solvents and storage conditions should be determined based on manufacturer recommendations and experimental requirements. Light sensitivity is a common characteristic of fluorescent probes; therefore, protecting NBD-ceramide solutions from light during experiments is crucial.

A: NBD-ceramide itself does not possess catalytic properties. Its utility lies in its ability to be recognized and metabolized by cellular enzymes involved in sphingolipid metabolism. [, , , ] This allows researchers to study these enzymes' activities and the subsequent trafficking of sphingolipid metabolites.

ANone: NBD-ceramide is a valuable tool for studying:

- Sphingolipid metabolism: It helps elucidate the pathways and regulation of sphingomyelin and glucosylceramide synthesis. [, , , , ]

- Intracellular trafficking: It enables visualization and tracking of lipid transport from the Golgi apparatus to the plasma membrane. [, , , , , ]

- Golgi apparatus morphology and function: It serves as a vital stain for the Golgi complex and helps study its dynamics in response to drugs or during cellular processes like mitosis. [, , , , , , ]

- Disease models: NBD-ceramide contributes to understanding lipid metabolism alterations in diseases like Tangier disease, Gaucher disease, and cancer. [, , ]

A: Studies have shown that altering the NBD-ceramide backbone can influence its metabolism and sorting in epithelial cells. [] Modifications to the fatty acid chain length and the sphingosine backbone (stereoconfiguration or saturation) can result in variations in the apical/basolateral polarity of glucosylceramide delivery to the plasma membrane. [] These findings highlight the importance of structural features in determining the fate and function of NBD-ceramide within cells.

ANone: The study of NBD-ceramide bridges various research fields:

- Cell Biology: Understanding intracellular trafficking and organelle function. [, , , , , ]

- Biochemistry: Elucidating enzymatic activities and metabolic pathways of sphingolipids. [, , , , , ]

- Biophysics: Investigating membrane dynamics and lipid interactions. []

- Immunology: Exploring the role of sphingolipids in immune cell function and host-pathogen interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.